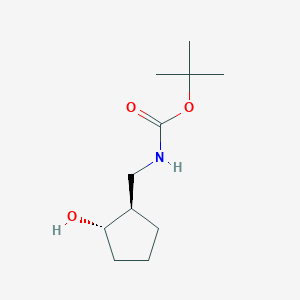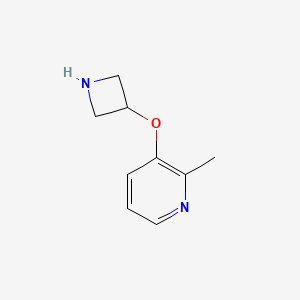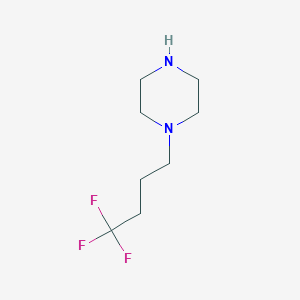
1-(4,4,4-Trifluorobutyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4,4-Trifluorobutyl)piperazine is a chemical compound with the molecular formula C8H15F3N2. It is a derivative of piperazine, a heterocyclic organic compound that contains a six-membered ring with two nitrogen atoms at opposite positions. The trifluorobutyl group attached to the piperazine ring enhances its chemical properties, making it useful in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4,4-Trifluorobutyl)piperazine typically involves the reaction of piperazine with 4,4,4-trifluorobutyl halides under basic conditions. One common method includes the use of sodium hydride as a base to deprotonate the piperazine, followed by the addition of 4,4,4-trifluorobutyl bromide to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反应分析
Types of Reactions
1-(4,4,4-Trifluorobutyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the trifluorobutyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-sulfonyl derivatives.
科学研究应用
1-(4,4,4-Trifluorobutyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of 1-(4,4,4-Trifluorobutyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorobutyl group enhances its binding affinity and selectivity towards these targets, leading to various biological effects. The compound can modulate the activity of neurotransmitter receptors, making it a potential candidate for the treatment of neurological disorders .
相似化合物的比较
Similar Compounds
- 1-(4-Fluorobutyl)piperazine
- 1-(4-Chlorobutyl)piperazine
- 1-(4-Bromobutyl)piperazine
Uniqueness
1-(4,4,4-Trifluorobutyl)piperazine is unique due to the presence of the trifluorobutyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can enhance the compound’s stability and reactivity compared to its non-fluorinated counterparts .
属性
分子式 |
C8H15F3N2 |
|---|---|
分子量 |
196.21 g/mol |
IUPAC 名称 |
1-(4,4,4-trifluorobutyl)piperazine |
InChI |
InChI=1S/C8H15F3N2/c9-8(10,11)2-1-5-13-6-3-12-4-7-13/h12H,1-7H2 |
InChI 键 |
YYJHJSKOFAMOHJ-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1)CCCC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


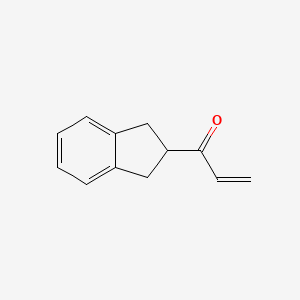
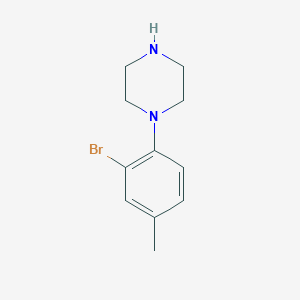
![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
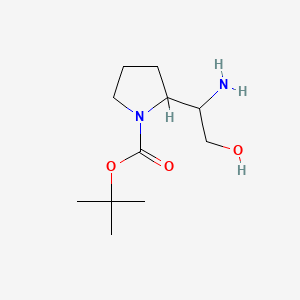
![4-[(E)-but-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B13588150.png)

aminehydrochloride](/img/structure/B13588167.png)
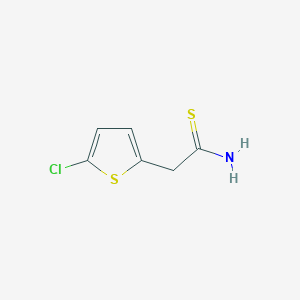
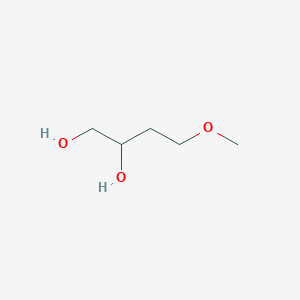
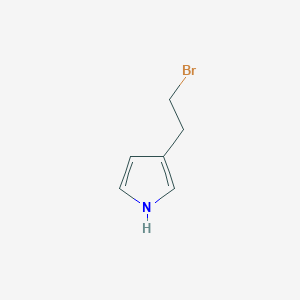
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-1'-carboxamide](/img/structure/B13588176.png)
